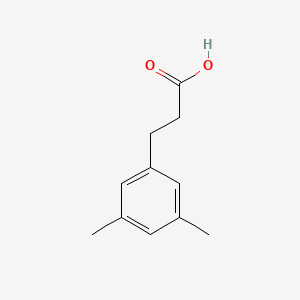

3-(3,5-Dimethylphenyl)propanoic acid

Overview

Description

3-(3,5-Dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of propanoic acid, where the propanoic acid moiety is attached to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with propanoic acid derivatives. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the Grignard reaction, where 3,5-dimethylbenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent. This reagent is then treated with carbon dioxide (CO2) to yield the carboxylic acid after acidic workup.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

3-(3,5-Dimethylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,4-Dimethylphenyl)propanoic acid

- 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid

- 3-(3,4-Diethoxyphenyl)-2-propenoic acid

Uniqueness

3-(3,5-Dimethylphenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness may result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-(3,5-Dimethylphenyl)propanoic acid, also known as 2-amino-3-(3,5-dimethylphenyl)propanoic acid, is an organic compound with significant biological activity. This compound features a propanoic acid backbone attached to a dimethyl-substituted phenyl group, which contributes to its unique properties and interactions within biological systems. This article reviews the biological activities of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- CAS Number : 501-52-0

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects : Studies suggest that this compound may modulate neurotransmitter systems and provide neuroprotection, potentially influencing synaptic transmission and neuronal health.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, which can be beneficial in protecting cells from oxidative stress .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, including bacteria and fungi .

The biological activity of this compound can be attributed to its structural characteristics:

- Receptor Interaction : The compound's structural similarity to naturally occurring amino acids suggests it may interact with biological receptors, influencing physiological processes.

- Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant effects, which can protect cells from damage caused by oxidative stress.

Neuroprotective Study

A study focused on the neuroprotective effects of this compound demonstrated that it could enhance neuronal survival in models of oxidative stress. The compound was shown to reduce apoptosis in neuronal cells exposed to harmful agents.

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 20 |

| Compound Treatment | 85 | 10 |

Antioxidant Activity Assessment

In a comparative study of antioxidant activities among various compounds, this compound exhibited significant radical scavenging ability.

| Compound | IC50 (µM) |

|---|---|

| Trolox | 15 |

| This compound | 10 |

| Other Compounds | Varies |

Antimicrobial Efficacy

The antimicrobial activity was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound showed promising antibacterial effects.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3,5-Dimethylphenyl)propanoic acid in laboratory settings?

The compound is commonly synthesized via Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction, using 3,5-dimethylphenylboronic acid and a β-bromopropanoic acid derivative. Post-reaction purification involves recrystallization or column chromatography to isolate the product. Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical for yield improvement .

Q. How can researchers characterize the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by verifying substituent positions and methyl group presence. High-Performance Liquid Chromatography (HPLC) assesses purity (>97% recommended for biological studies). Mass Spectrometry (MS) validates molecular weight (240.3 g/mol), while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What standard biochemical assays are employed to study enzymatic interactions of this compound?

Enzyme activity assays using spectrophotometry monitor interactions with phenylacetate-CoA ligase. For example, coupling the reaction with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) quantifies free CoA release via absorbance at 412 nm. Michaelis-Menten kinetics determine substrate affinity (Km) and catalytic efficiency (kcat) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the molecular mechanisms of enzyme inhibition by this compound?

Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to active sites of target enzymes like phenylacetate-CoA ligase. Site-directed mutagenesis validates critical residues (e.g., catalytic triad). Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers design stability studies to assess temporal degradation effects in long-term experiments?

Accelerated stability testing under controlled conditions (e.g., 40°C/75% RH for 6 months) simulates degradation. HPLC-MS monitors degradation products (e.g., decarboxylation or oxidation byproducts). For cell-based studies, time-course assays evaluate metabolic half-life using isotopically labeled (¹³C) compound .

Q. What methodologies are suitable for identifying cellular pathways modulated by exposure to this compound?

Transcriptomics (RNA-seq or microarrays) identifies differentially expressed genes in pathways like aromatic compound metabolism. Metabolomics (LC-MS) profiles intermediates (e.g., phenylacetyl-CoA). CRISPR-Cas9 knockout libraries screen for genetic vulnerabilities, linking pathways to compound activity .

Q. How can contradictory data regarding the compound’s effects on metabolic intermediates be reconciled in meta-analyses?

Multivariate statistical analysis (e.g., PCA or PLS-DA) accounts for variables like cell type, exposure duration, and metabolite extraction protocols. Dose-response meta-regression identifies thresholds for contradictory outcomes (e.g., dual roles as substrate/inhibitor at varying concentrations) .

Q. What techniques are recommended for determining the subcellular localization of this compound in eukaryotic cells?

Fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy visualizes compartmentalization (e.g., mitochondrial vs. nuclear accumulation). Subcellular fractionation followed by LC-MS/MS quantification validates localization. Immunogold labeling in TEM provides ultrastructural resolution .

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPNDKXTGJGIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591559 | |

| Record name | 3-(3,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42287-87-6 | |

| Record name | 3,5-Dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42287-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dimethylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.